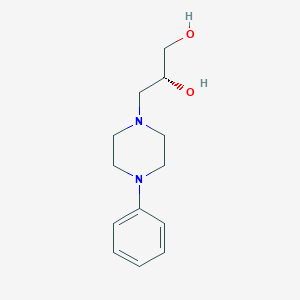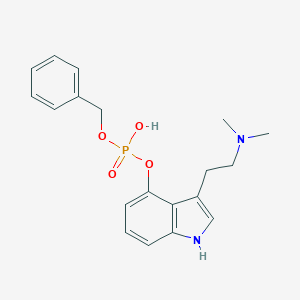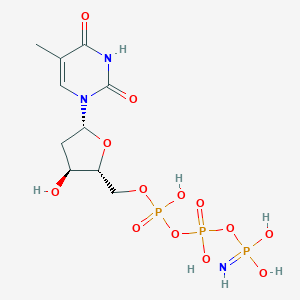
2-氯-4,6-二甲基嘧啶
概述
描述
2-Chloro-4,6-dimethylpyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have applications in the pharmaceutical and agricultural industries, particularly in the development of drugs and agrochemicals. The compound is characterized by the presence of chlorine and methyl groups on the pyrimidine ring, which influence its reactivity and interaction with other chemical entities.
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethylpyrimidine derivatives has been explored through various methods. For instance, the reaction of 4,6-dimethylpyrimidine-2(1H)-thione with a rhenium(V) complex resulted in the formation of a new compound with a distorted octahedral coordination around the rhenium center . Additionally, the synthesis of symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides was achieved by reacting 4,6-dimethyl-2-chloropyrimidine with dichalcogenide ions . A green synthesis approach was also reported, where chloromethane was used as a methylating agent to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine, showcasing an environmentally friendly alternative to traditional methods .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of various 2-Chloro-4,6-dimethylpyrimidine derivatives. The crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine were elucidated, providing insight into the arrangement of atoms and the geometry of the molecules . Similarly, the structure of bis(4,6-dimethyl-2-pyrimidyl)diselenide was determined, revealing the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
2-Chloro-4,6-dimethylpyrimidine exhibits a range of chemical behaviors due to its functional groups. It can act as an ambidentate ligand, forming complexes with metal ions through nitrogen or oxygen bonding, as demonstrated in the preparation of complexes with divalent metal ions . The compound's reactivity was further explored in the synthesis of new 2-pyrimidyl chalcogen compounds, where selective substitution reactions were performed .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,6-dimethylpyrimidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry have been employed to characterize these compounds . Electrochemical measurements and UV-Vis-NIR spectroscopy were also used to study the properties of a rhenium(V) complex involving 4,6-dimethylpyrimidine-2(1H)-thione . The crystal structure analysis provided additional information on the stability and intermolecular forces present in these compounds .
科学研究应用
分子结构和氢键
2-氯-4,6-二甲基嘧啶一直是研究嘧啶分子结构和氢键能力的研究对象。一项研究重点介绍了涉及4-氨基-5-氯-2,6-二甲基嘧啶盐的不同互变异构体的合成。该研究强调了分子识别过程的重要性,特别是氢键,在这类化合物的药用功能中的重要性(Rajam et al., 2017)。另一项研究侧重于合成和表征N-(2-氯苯基)-2-(4,6-二甲基嘧啶-2-基硫基)乙酰胺,揭示了分子内N-H⋯O、C-H⋯O和C-H⋯N氢键在稳定晶体结构中的重要性(Qiang Li et al., 2009)。
晶体工程和超分子化学
晶体工程和超分子化学是2-氯-4,6-二甲基嘧啶应用的其他领域。它已被用于设计涉及羧酸的共晶体,展示了不同类型的阳离子形式和氢键框架,这对于开发具有特定性质的药物和材料至关重要(Rajam et al., 2018)。
杂环化合物和生物活性分子的合成
在有机合成领域,2-氯-4,6-二甲基嘧啶已被用于制备杂环化合物。例如,它参与了2-苯胺基嘧啶的微波辅助合成,展示了其在促进潜在生物活性分子高效合成中的作用(Campestre et al., 2020)。此外,它已被用于合成类似二有机二碲化物的化合物,由于其不寻常的分子结构和在材料科学中的潜在应用而显著(Borisov et al., 2013)。
体外药理筛选
2-氯-4,6-二甲基嘧啶衍生物已被用于抗菌和抗真菌活性的筛选,突显了其作为开发新药物代理的支架的潜力(Z. Khan et al., 2015)。
安全和危害
作用机制
Target of Action
2-Chloro-4,6-dimethylpyrimidine is primarily used in the synthesis of 2-anilinopyrimidines . The compound’s primary targets are aniline derivatives, which it interacts with through aromatic nucleophilic substitution .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of a halogen atom in the compound by alkyl or aryl amines . The substituents have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
The compound is used in the synthesis of 2-anilinopyrimidines , which have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may indirectly affect pathways related to cell proliferation and growth.
Result of Action
The 2-anilinopyrimidines synthesized from 2-Chloro-4,6-dimethylpyrimidine are of potential bioactivity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may have indirect effects on cellular processes, particularly those related to cell growth and proliferation.
Action Environment
The action of 2-Chloro-4,6-dimethylpyrimidine is influenced by the conditions under which the reaction takes place. For instance, the use of microwave irradiation in the synthesis of 2-anilinopyrimidines from 2-Chloro-4,6-dimethylpyrimidine has been shown to decrease the reaction time and reduce the formation of by-products . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other substances.
属性
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPFDOTMFYQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196284 | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4472-44-0 | |
| Record name | 2-Chloro-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4472-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWF9HK9FMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-chloro-4,6-dimethylpyrimidine a useful building block in organic synthesis?
A1: 2-Chloro-4,6-dimethylpyrimidine is highly reactive towards nucleophilic aromatic substitution, particularly at the 2-position. This reactivity stems from the electron-withdrawing nature of the chlorine atom and the two nitrogen atoms in the pyrimidine ring, making the carbon at the 2-position electron deficient. [, , , ]. This characteristic makes it a versatile precursor for synthesizing a variety of substituted pyrimidines, which are important building blocks for pharmaceuticals, agrochemicals, and other biologically active compounds. [, ]
Q2: How does the structure of the amine nucleophile affect its reaction with 2-chloro-4,6-dimethylpyrimidine?
A2: Research shows that the rate and efficiency of the amination reaction are significantly influenced by the amine's structure. [, , ]
- n-alkylamines: These amines react readily with 2-chloro-4,6-dimethylpyrimidine. [] The reaction rate roughly doubles with every 10°C increase in temperature. []
- di-n-alkylamines: These amines also show significantly lower reactivity compared to n-alkylamines, similar to α-branched amines. []
- t-butylamine: This amine, with two α-branches, shows exceptionally low reactivity, approximately 0.1% that of n-butylamine. []
Q3: Can 2-chloro-4,6-dimethylpyrimidine be used to synthesize more complex molecules beyond simple amine substitutions?
A3: Yes, 2-chloro-4,6-dimethylpyrimidine can be used as a starting material for synthesizing various complex molecules. For instance, it can be reacted with protected vanillin to synthesize curcumin analogs, as demonstrated in the synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine. [] This compound showed interesting photophysical properties, including solvatochromism and a high fluorescence quantum yield in toluene, suggesting its potential application as a fluorescent dye in biological systems. []
Q4: Are there alternative synthetic routes to the compounds accessible from 2-chloro-4,6-dimethylpyrimidine?
A4: While 2-chloro-4,6-dimethylpyrimidine is a valuable precursor for various pyrimidine derivatives, alternative synthetic routes might exist depending on the target molecule. For example, 2-hydroxypyrimidine-4,6-dicarboxylic acid (H3opdc) can be synthesized by permanganate oxidation of 2-chloro-4,6-dimethylpyrimidine. [] Exploring and comparing different synthetic routes can be beneficial for optimizing reaction yields, cost-effectiveness, and environmental impact.
Q5: What analytical techniques are commonly employed to characterize and study 2-chloro-4,6-dimethylpyrimidine and its derivatives?
A5: Various analytical methods are employed to study 2-chloro-4,6-dimethylpyrimidine and its derivatives:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): This technique is crucial for structural elucidation, providing information about the number and types of hydrogen and carbon atoms in a molecule and their connectivity. []
- High-resolution mass spectrometry (HRMS): This method determines the molecular weight of a compound with high accuracy, aiding in structural confirmation. []
- UV-visible spectroscopy: This technique helps study the absorption and transmission of light through a substance, providing information about electronic transitions and potential applications as chromophores. []
- Fluorescence spectroscopy: This method measures the fluorescence emitted by a substance, which can be useful for studying excited states, molecular interactions, and potential applications as fluorescent probes. []
- Titrimetry: This classical analytical technique can be used to monitor the progress of reactions, such as the amination of chloropyrimidines, by determining the concentration of reactants or products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

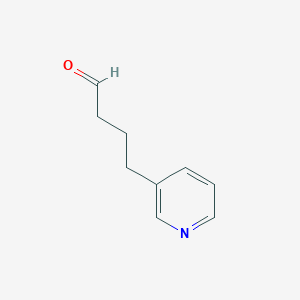

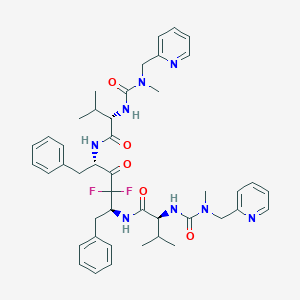


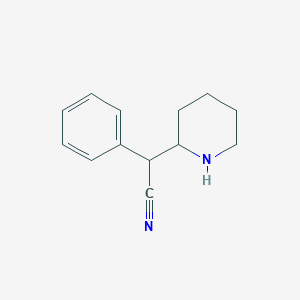

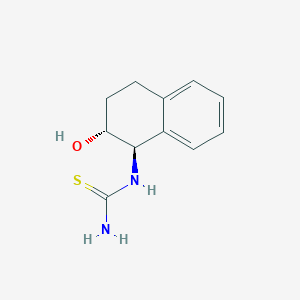
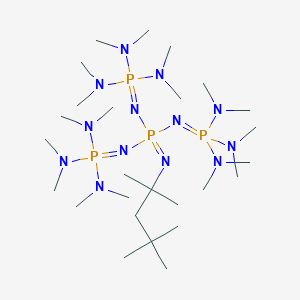

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
